molecular formula C16H13ClO3 B5729185 2-acetyl-5-methylphenyl 4-chlorobenzoate

2-acetyl-5-methylphenyl 4-chlorobenzoate

Cat. No. B5729185
M. Wt: 288.72 g/mol
InChI Key: GPMSVNGEGRSLJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-5-methylphenyl 4-chlorobenzoate, also known as AMPCB, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Mechanism of Action

The mechanism of action of 2-acetyl-5-methylphenyl 4-chlorobenzoate is not fully understood, but it is thought to involve binding to specific sites on proteins and altering their activity. This compound has been found to be particularly effective at modulating the activity of enzymes, which are essential for many biochemical processes in the body.
Biochemical and Physiological Effects:
2-acetyl-5-methylphenyl 4-chlorobenzoate has been found to have a variety of biochemical and physiological effects, including inhibition of enzyme activity, modulation of protein-protein interactions, and alteration of cellular signaling pathways. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of different diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-acetyl-5-methylphenyl 4-chlorobenzoate in lab experiments is its ability to bind to a variety of different proteins and modulate their activity. This makes it a valuable tool for studying protein-ligand interactions and enzyme kinetics. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on 2-acetyl-5-methylphenyl 4-chlorobenzoate, including studies of its potential therapeutic applications in diseases such as cancer and inflammation. This compound could also be used in drug discovery efforts to identify new compounds that can modulate protein activity. Additionally, further studies are needed to fully understand the mechanism of action of 2-acetyl-5-methylphenyl 4-chlorobenzoate and its effects on different biochemical and physiological processes in the body.
In conclusion, 2-acetyl-5-methylphenyl 4-chlorobenzoate is a valuable tool for scientific research, with a variety of potential applications in fields such as protein-ligand interactions, enzyme kinetics, and drug discovery. While there are some limitations to its use, this compound has the potential to lead to important new discoveries in many different areas of research.

Synthesis Methods

The synthesis of 2-acetyl-5-methylphenyl 4-chlorobenzoate involves the reaction of 2-acetyl-5-methylphenol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. This reaction results in the formation of 2-acetyl-5-methylphenyl 4-chlorobenzoate, which can be purified through recrystallization.

Scientific Research Applications

2-acetyl-5-methylphenyl 4-chlorobenzoate has been used in a number of scientific research applications, including studies of enzyme kinetics, protein-protein interactions, and drug discovery. This compound has been found to be particularly useful in studies of protein-ligand interactions, as it can bind to a variety of different proteins and modulate their activity.

properties

IUPAC Name

(2-acetyl-5-methylphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-10-3-8-14(11(2)18)15(9-10)20-16(19)12-4-6-13(17)7-5-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMSVNGEGRSLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Acetyl-5-methylphenyl) 4-chlorobenzoate

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